3,6-Dimethyl-1-oxaspiro[4.5]decane

Spirocyclic ethers Molecular descriptor Physicochemical property

3,6-Dimethyl-1-oxaspiro[4.5]decane is a fully saturated oxaspirocyclic compound comprising a tetrahydrofuran ring spiro-fused to a methyl-substituted cyclohexane system. With a molecular formula C₁₁H₂₀O and molecular weight 168.28 g·mol⁻¹, it belongs to the 1-oxaspiro[4.5]decane family, a scaffold widely explored for fragrance, flavor, and pharmaceutical intermediate applications.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
CAS No. 93840-80-3
Cat. No. B12647838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-1-oxaspiro[4.5]decane
CAS93840-80-3
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC1CCCCC12CC(CO2)C
InChIInChI=1S/C11H20O/c1-9-7-11(12-8-9)6-4-3-5-10(11)2/h9-10H,3-8H2,1-2H3
InChIKeyRVMIUSPWOCZIGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyl-1-oxaspiro[4.5]decane (CAS 93840-80-3) – Spirocyclic Ether Core for Research & Industrial Sourcing


3,6-Dimethyl-1-oxaspiro[4.5]decane is a fully saturated oxaspirocyclic compound comprising a tetrahydrofuran ring spiro-fused to a methyl-substituted cyclohexane system . With a molecular formula C₁₁H₂₀O and molecular weight 168.28 g·mol⁻¹, it belongs to the 1-oxaspiro[4.5]decane family, a scaffold widely explored for fragrance, flavor, and pharmaceutical intermediate applications [1]. The specific 3,6-dimethyl substitution pattern distinguishes it from other regioisomers and oxidation states within the class, imparting distinct physicochemical and stereoelectronic properties that can influence downstream reactivity and formulation behavior.

Why 3,6-Dimethyl-1-oxaspiro[4.5]decane (CAS 93840-80-3) Cannot Be Replaced by Unsubstituted or Regioisomeric 1-Oxaspiro[4.5]decanes


The 1-oxaspiro[4.5]decane scaffold tolerates multiple methylation patterns and oxidation states, each leading to distinct boiling points, densities, and olfactory or reactivity profiles [1]. Substituting 3,6-dimethyl-1-oxaspiro[4.5]decane with the unsubstituted parent (CAS 176-91-0) or with a positional isomer such as 4,8-dimethyl-1-oxaspiro[4.5]decane (CAS 94607-64-4) alters the molecular weight by up to 28 Da and changes the spatial orientation of the methyl groups, which can affect molecular recognition, volatility, and downstream synthetic outcomes [2]. In fragrance research, even minor changes in methyl substitution on spirocyclic ethers are known to shift odor detection thresholds by orders of magnitude and modify octanol-water partition coefficients (log P) significantly, rendering direct interchange without reformulation unreliable [2].

Quantitative Differentiation of 3,6-Dimethyl-1-oxaspiro[4.5]decane (CAS 93840-80-3) Against Closest Analogs


Molecular Weight and Formula Differentiation vs. Unsubstituted 1-Oxaspiro[4.5]decane

3,6-Dimethyl-1-oxaspiro[4.5]decane (C₁₁H₂₀O, MW 168.28 g·mol⁻¹) carries two additional methyl groups compared to the unsubstituted parent 1-oxaspiro[4.5]decane (CAS 176-91-0, C₉H₁₆O, MW 140.23 g·mol⁻¹), resulting in a molecular weight increase of 28.05 g·mol⁻¹ (20.0% higher) [1]. This mass difference directly impacts predicted vapor pressure and chromatographic retention behavior, as well as molar-based dosing calculations in synthetic or formulation workflows.

Spirocyclic ethers Molecular descriptor Physicochemical property

Boiling Point Distinction from the 2-Keto Analog (3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one)

The boiling point of 3,6-dimethyl-1-oxaspiro[4.5]decane is reported as 203.9 °C at 760 mmHg [1], whereas its 2-keto derivative 3,6-dimethyl-1-oxaspiro[4.5]decan-2-one (CAS 93840-81-4) boils at 273.7 °C at 760 mmHg [2]. The 69.8 °C lower boiling point of the parent ether reflects the absence of the polar carbonyl group and the associated reduction in intermolecular dipole-dipole interactions.

Boiling point Volatility Thermal property

Density Specification for Quality Control and Formulation Calculations

The measured density of 3,6-dimethyl-1-oxaspiro[4.5]decane is 0.93 g·cm⁻³ [1]. This value is consistent with a hydrophobic spirocyclic ether bearing two methyl substituents and can serve as a rapid identity and purity check against regioisomeric or oxidized analogs, which would display different densities due to altered molecular packing.

Density Quality control Formulation

Spirocyclic Scaffold Suitability as a Synthetic Intermediate for Bioavailable Odorants

The 1-oxaspiro[4.5]decane framework, when further functionalized with acetyl groups, yields woody-ambery odorants with log P values as low as 3.2 (vs. 5.7 for the non-spirocyclic benchmark Iso Gamma), demonstrating a 2.5 log-unit improvement in hydrophilicity and conferring REACH-classified bioavailability [1]. While these data are for acetylated derivatives rather than 3,6-dimethyl-1-oxaspiro[4.5]decane itself, the parent scaffold provides the requisite spirocyclic architecture and methyl substitution pattern that enables this favorable property profile upon derivatization.

Synthetic intermediate Odorant Bioavailability

Regioisomeric Specificity: Distinction from 4,8-Dimethyl-1-oxaspiro[4.5]decane (CAS 94607-64-4)

The CAS registry distinguishes 3,6-dimethyl-1-oxaspiro[4.5]decane (93840-80-3) from the trans-4,8-dimethyl regioisomer (94607-64-4) [1]. The methyl groups in the 3,6-positions reside on the tetrahydrofuran ring (C3) and the cyclohexane ring (C6), creating an asymmetric substitution pattern that differs from the 4,8-disubstituted isomer, where both methyls are on the cyclohexane moiety. This regiochemical difference is expected to influence ring conformational equilibria, steric accessibility of the ether oxygen, and metabolic or olfactory receptor recognition.

Regioisomer Structural isomer Positional isomer

Recommended Application Scenarios for 3,6-Dimethyl-1-oxaspiro[4.5]decane (CAS 93840-80-3) Based on Quantitative Evidence


Synthesis of Bioavailable Woody-Ambery Odorants via Acetylation

The 3,6-dimethyl-1-oxaspiro[4.5]decane scaffold, when further functionalized (e.g., acetylated at the 7- or 8-position), yields spirocyclic odorants with log P as low as 3.2, representing a 2.5 log-unit improvement over the non-spirocyclic benchmark Iso Gamma (log P 5.7) [1]. This enhanced hydrophilicity classifies the resulting odorants as bioavailable and non-persistent under REACH, making this scaffold valuable for developing environmentally compliant fragrance ingredients with woody-ambery character. Researchers and industrial fragrance producers should source the specific 3,6-dimethyl regioisomer to ensure the correct stereoelectronic environment for subsequent derivatization.

Spirocyclic Building Block in Medicinal Chemistry and Chemical Biology

The 1-oxaspiro[4.5]decane core is a recognized privileged scaffold in drug discovery, with related 3,3-dimethyl-1-oxaspiro[4.5]decan-8-yl derivatives appearing as key structural elements in arginine methyltransferase inhibitors [1]. 3,6-Dimethyl-1-oxaspiro[4.5]decane (CAS 93840-80-3) can serve as a starting material or intermediate for constructing more complex spirocyclic pharmacophores, with the 3,6-dimethyl pattern offering a distinct substitution vector compared to the more common 3,3-dimethyl or 4,8-dimethyl analogs. Its liquid density (0.93 g·cm⁻³) and boiling point (203.9 °C) facilitate handling and purification in medicinal chemistry laboratories.

Flavor and Fragrance Ingredient Research and Formula Screening

The 1-oxaspiro[4.5]decane family is extensively documented in the fragrance patent literature, with methyl-substituted members imparting fresh, fruity, green, and woody notes depending on the exact substitution pattern and oxidation state [1][2]. 3,6-Dimethyl-1-oxaspiro[4.5]decane, with its lower boiling point (203.9 °C) relative to the corresponding 2-ketone (273.7 °C), offers higher volatility suitable for top-note evaluation. Fragrance houses conducting odor-structure relationship studies should procure the specific 3,6-isomer to map the olfactory space of this substitution pattern and compare it against the 4,8-isomer and the 2-keto derivatives.

Physicochemical Reference for Spirocyclic Compound Databases and QSPR Modeling

With a well-defined boiling point (203.9 °C at 760 mmHg), density (0.93 g·cm⁻³), and molecular formula (C₁₁H₂₀O), 3,6-dimethyl-1-oxaspiro[4.5]decane serves as a useful data point for quantitative structure-property relationship (QSPR) models predicting volatility, partition coefficients, and chromatographic retention indices of spirocyclic ethers [1][2]. Database curators and computational chemists can use these values to benchmark predictive models for the broader 1-oxaspiro[4.5]decane chemical space.

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